molecular formula C14H8Cl2O3 B085513 2-(2,5-Dichlorobenzoyl)benzoic acid CAS No. 106022-00-8

2-(2,5-Dichlorobenzoyl)benzoic acid

Cat. No.: B085513
CAS No.: 106022-00-8
M. Wt: 295.1 g/mol
InChI Key: QEHSEHBYRXACBO-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoic acid, where the benzoyl group is substituted with two chlorine atoms at the 2 and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

2-(2,5-Dichlorobenzoyl)benzoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for dichlorobenzoic acid indicates that it causes skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,5-Dichlorobenzoyl)benzoic acid can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorobenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the compound is often produced by reacting p-dichlorobenzene with phosgene to obtain 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to form 2,5-dichlorobenzoic acid. This intermediate is further acylated to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2,5-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoyl chloride
  • Methyl 2,5-dichlorobenzoate
  • 2,6-Dichlorobenzoic acid
  • 3,5-Dichlorobenzoic acid

Comparison: 2-(2,5-Dichlorobenzoyl)benzoic acid is unique due to its specific substitution pattern and the presence of both benzoyl and dichlorobenzoyl groups. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its similar compounds .

Properties

IUPAC Name

2-(2,5-dichlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHSEHBYRXACBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357911
Record name Benzoic acid, 2-(2,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106022-00-8
Record name Benzoic acid, 2-(2,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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